molecular formula C8H8N2O2 B13548127 5-Ethynyl-2,4-dimethoxypyrimidine

5-Ethynyl-2,4-dimethoxypyrimidine

Cat. No.: B13548127
M. Wt: 164.16 g/mol
InChI Key: XLESKJZVDQPHLY-UHFFFAOYSA-N
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Description

5-Ethynyl-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C8H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of ethynyl and methoxy groups attached to the pyrimidine ring, which contribute to its unique chemical properties .

Chemical Reactions Analysis

5-Ethynyl-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-Ethynyl-2,4-dimethoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

5-Ethynyl-2,4-dimethoxypyrimidine can be compared with other similar compounds, such as:

The presence of the ethynyl group in this compound makes it unique and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-ethynyl-2,4-dimethoxypyrimidine

InChI

InChI=1S/C8H8N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h1,5H,2-3H3

InChI Key

XLESKJZVDQPHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C#C)OC

Origin of Product

United States

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